molecular formula C21H26N2O2 B2561664 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2309312-56-7

2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2561664
CAS No.: 2309312-56-7
M. Wt: 338.451
InChI Key: YGMNCLNVFSZWGT-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a structurally complex molecule featuring a naphthalene aromatic system linked via an ethanone moiety to a 1,4-diazepane ring substituted with an oxolan-3-yl group.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(15-18-7-3-6-17-5-1-2-8-20(17)18)23-11-4-10-22(12-13-23)19-9-14-25-16-19/h1-3,5-8,19H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNCLNVFSZWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.

    Synthesis of the oxolane ring: The oxolane ring can be synthesized via cyclization reactions involving diols or halohydrins.

    Formation of the diazepane ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.

    Coupling reactions: The final step would involve coupling the naphthalene derivative with the oxolane and diazepane intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl-Ethanone Motifs

Compounds bearing aryl-ethanone backbones are prevalent in medicinal chemistry. The target compound shares structural parallels with derivatives reported in , such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f). Key comparisons include:

Compound Aryl Group Ethanone Substituent Melting Point (°C) Reference
Target Compound Naphthalen-1-yl 4-(Oxolan-3-yl)-1,4-diazepan-1-yl N/A -
1f () 4-(Chloromethyl)phenyl Dimethyl(oxo)-λ⁶-sulfanylidene 137.3–138.5
  • Substituent Effects : The diazepane-oxolane substituent in the target compound may confer greater solubility and conformational flexibility than the sulfanylidene group in 1f.

Heterocyclic Amine Derivatives

describes TC-1698 and TC-1709 , azabicyclo derivatives with high α4β2 nicotinic acetylcholine receptor (nAChR) affinity. Structural and functional comparisons are summarized below:

Compound Core Structure Heterocycle Key Substituent Biological Activity (Ki, nM) Reference
Target Compound Ethanone-linked 1,4-Diazepane Oxolan-3-yl N/A -
TC-1698 Azabicyclo[3.2.2]nonane 2-(3-Pyridyl) 4-Oxanyl 0.78 (α4β2 nAChR)
TC-1709 Azabicyclo[3.2.1]octane 2-(3-Pyridyl) 4-Oxolanyl 2.5 (α4β2 nAChR)
  • Substituent Positioning : The oxolan-3-yl group in the target compound differs from the 4-oxanyl/oxolanyl substituents in TC derivatives, which may influence receptor interaction profiles.

Biological Activity

The compound 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure features a naphthalene moiety linked to a diazepane ring with an oxolane substituent, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this structure. For instance, a series of oxazinonaphthalene derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. Some compounds exhibited significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM, indicating potential for further development as anticancer agents .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest (G2/M)
5gA2780/RCIS20.0Induces apoptosis

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies have suggested that these compounds may bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications on the naphthalene and oxolane rings can significantly influence the efficacy and selectivity towards cancer cells. For example, introducing electron-donating or withdrawing groups can alter the lipophilicity and binding affinity to target proteins.

Key Findings

  • Substituents on Naphthalene : The presence of methoxy groups on the naphthalene ring enhances cytotoxicity.
  • Oxolane Ring Modifications : Alterations in the oxolane substituents can affect solubility and permeability, impacting overall bioavailability.
  • Diazepane Ring Variants : Different substitutions at the diazepane nitrogen can modulate interaction with biological targets.

Case Studies

A notable case study involved testing several derivatives with varying naphthalene substitutions against resistant cancer cell lines. Compounds that maintained structural integrity while introducing hydrophilic groups showed improved activity against cisplatin-resistant ovarian cancer cells .

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